molecular formula C11H19NO2 B1266932 n-Cycloheptyl-3-oxobutanamide CAS No. 58102-38-8

n-Cycloheptyl-3-oxobutanamide

Cat. No. B1266932
CAS RN: 58102-38-8
M. Wt: 197.27 g/mol
InChI Key: GNAZFTVQGVRDNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to n-Cycloheptyl-3-oxobutanamide often involves intricate organic reactions that ensure the correct assembly of the cycloheptyl ring and the oxobutanamide group. For instance, methods such as the manganese(III)-induced oxidative intramolecular cyclization have been used to produce related structures, showcasing the complexity and precision required in synthetic organic chemistry (Asahi & Nishino, 2009).

Molecular Structure Analysis

The molecular structure of n-Cycloheptyl-3-oxobutanamide, particularly the cycloheptyl ring, significantly influences its chemical behavior and interactions. Cyclobutanes and similar cycloalkanes have been extensively studied, revealing that such rings can impart significant strain and unique geometrical features to the molecules, affecting their reactivity and physical properties. For instance, electron diffraction studies have provided insights into the bond distances and angles in cyclobutanes, which could be analogous to aspects of n-Cycloheptyl-3-oxobutanamide's structure (Dunitz & Schomaker, 1952).

Chemical Reactions and Properties

n-Cycloheptyl-3-oxobutanamide may undergo various chemical reactions, leveraging the reactivity of both the cycloheptyl ring and the oxobutanamide moiety. Compounds with similar structures have been shown to participate in reactions like [2+2] photocycloadditions, demonstrating the potential for constructing complex molecular architectures (Gutekunst & Baran, 2011). These reactions are pivotal for expanding the utility and application of such compounds in synthetic chemistry.

Scientific Research Applications

  • Synthesis and Structural Analysis : N-Propenyl-3-oxobutanamides, closely related to n-Cycloheptyl-3-oxobutanamide, have been used in manganese(III)-induced oxidative intramolecular cyclization to produce 3-azabicyclo[3.1.0]hexan-2-ones. This process has applications in synthesizing complex molecular structures (Asahi & Nishino, 2009).

  • Chemical Reactivity and Structural Insights : Studies on N-aryl-2-chloro-3-oxobutanamides, structurally similar to n-Cycloheptyl-3-oxobutanamide, have shown that these compounds form intermolecular hydrogen bonds in the solid state. This knowledge is important for understanding their reactivity and interaction in various chemical environments (Frohberg et al., 2002).

  • Organic Synthesis Applications : N-Propargyl-3-oxobutanamides have been utilized in gold- and silver-mediated cycloisomerization reactions, an important method in organic synthesis for constructing complex molecules, such as furanyl fused pyrrolidinones and dihydrofuranones (Verniest & Padwa, 2008).

  • Crystallographic Analysis : The crystal structure of N,N′-1,4-phenylene-bis(3-oxobutanamide), a compound related to n-Cycloheptyl-3-oxobutanamide, has been determined from laboratory powder diffraction data. Such studies are crucial for understanding the physical and chemical properties of these compounds (Brüning et al., 2009).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-cycloheptyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9(13)8-11(14)12-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAZFTVQGVRDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294650
Record name n-cycloheptyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Cycloheptyl-3-oxobutanamide

CAS RN

58102-38-8
Record name NSC97561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-cycloheptyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

37.1 g of diketene were added with stirring over 15 minutes to a mixture of 50 g of cycloheptylamine and 600 ml of tetrahydrofuran cooled to 6° C. and the mixture was stirred for 4 hours at room temperature. The mixture was distilled to dryness under reduced pressure and the residue was chromatographed over silica gel with elution with an 8-2 methylene chloride-acetone mixture to obtain 60 g of N-cycloheptyl-acetylacetamide melting at 52° C. 40 g of the said product and 1 g of p-toluene sulfonic acid were added to a mixture of 32 g of methyl orthoformate and 100 ml of methanol and after stirring the mixture for 8 hours at room temperature, 2 ml of quinoline were added thereto. The mixture was distilled to dryness under reduced pressure and the residue was added to toluene. The mixture was heated at 145° C. for 4 hours while distilling a toluene-methanol azeotrope. The toluene was evaporated by distillation under reduced pressure and the residue was chromatographed over silica gel. An 8-2 methylene chloride-methanol mixture was the eluant and the product was empasted with isopropyl ether to obtain 22 g of N-cycloheptyl-3-methoxy-crotonamide melting at 120° C. The RMN spectra showed the product to be the E isomer.
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

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